molecular formula C14H10Cl2N2O4 B2639707 3,6-Dichloro-4-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid CAS No. 2287331-23-9

3,6-Dichloro-4-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid

Cat. No.: B2639707
CAS No.: 2287331-23-9
M. Wt: 341.14
InChI Key: OKYIQSHGXMNSJR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

Pyridine derivatives can be synthesized using various methods. For instance, pentachloropyridine, a perhalogenated compound, can be used as a building block in the synthesis of chemical relevant organic compounds .


Chemical Reactions Analysis

Pyridine and its derivatives are known for their reactivity. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo protodeboronation, a reaction that is not well developed .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, aminopyralid, a pyridine derivative, appears as an off-white powder with a melting point between 161.75 to 165.23 °C .

Mechanism of Action

While the mechanism of action for this specific compound is not clear, some pyridine derivatives are used as selective herbicides. They work by controlling broadleaf weeds, especially thistles and clovers .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and use. Some pyridine derivatives used as herbicides have been found to persist in dead plants and compost, leading to potential contamination issues .

Properties

IUPAC Name

3,6-dichloro-4-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c15-10-6-9(11(16)12(18-10)13(19)20)17-14(21)22-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,19,20)(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYIQSHGXMNSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=NC(=C2Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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